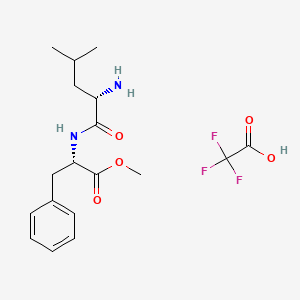

(S)-Methyl 2-((S)-2-amino-4-methylpentanamido)-3-phenylpropanoate 2,2,2-trifluoroacetate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound is a complex organic molecule that contains an amino acid (2-amino-4-methylpentanamido) and a phenyl group, which is a functional group made up of six carbon atoms attached in a hexagonal planar ring . The compound also contains a trifluoroacetate group, which is a salt or ester of trifluoroacetic acid .

Chemical Reactions Analysis

Trifluoroacetate groups are often used in organic synthesis due to their reactivity. For example, Sodium trifluoroacetate is used in acid catalyzed reactions and as a precursor for the trifluoromethylation of aldehydes using copper (I) halide as a catalyst .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact molecular structure. Trifluoroacetate compounds are often soluble in water and have strong acidity due to the presence of the trifluoroacetyl group .Wissenschaftliche Forschungsanwendungen

Synthesis and Structural Studies

- This compound and its derivatives have been synthesized and characterized for structural properties. For example, the synthesis of N-(α-bromoacyl)-α-amino esters containing the valyl moiety has been studied, focusing on the crystal structure and biological activity screening (Yancheva et al., 2015).

Biological Activity Screening

- Biological activities such as cytotoxicity, anti-inflammatory, and antibacterial activities of these compounds have been investigated. They exhibit low cytotoxicity and lack significant antibacterial and anti-inflammatory activities, which could be beneficial for their use in prodrugs (Yancheva et al., 2015).

Enzyme Inhibitory Properties

- Studies on the inhibitory activity against enzymes like xanthine oxidase have been conducted. These compounds did not show significant inhibitory effects, suggesting their noncyclic molecular structure might influence their biological activity (Smelcerovic et al., 2016).

DNA Binding Interactions

- Research has explored their binding interactions with DNA. This includes studies on amide derivatives of dexibuprofen, where the interaction with DNA via intercalation and external bindings was investigated (Arshad et al., 2017).

Anticancer Studies

- Some studies have focused on the synthesis of amino acetate functionalized Schiff base organotin(IV) complexes, evaluating their cytotoxicity against various human tumor cell lines (Basu Baul et al., 2009).

Synthesis of Isocyanates

- The synthesis of amino acid ester isocyanates, including methyl (S)-2-isocyanato-3-phenylpropanoate, has been reported, contributing to the understanding of the chemistry of these compounds (Tsai et al., 2003).

Wirkmechanismus

Safety and Hazards

Eigenschaften

IUPAC Name |

methyl (2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-3-phenylpropanoate;2,2,2-trifluoroacetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24N2O3.C2HF3O2/c1-11(2)9-13(17)15(19)18-14(16(20)21-3)10-12-7-5-4-6-8-12;3-2(4,5)1(6)7/h4-8,11,13-14H,9-10,17H2,1-3H3,(H,18,19);(H,6,7)/t13-,14-;/m0./s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOIXAXFPOKCYER-IODNYQNNSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CC1=CC=CC=C1)C(=O)OC)N.C(=O)(C(F)(F)F)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)OC)N.C(=O)(C(F)(F)F)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25F3N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-Chloro-3-[2-(cyclohexen-1-yl)ethyl]-2,4-dihydropyrido[3,2-h][1,3]benzoxazine](/img/structure/B2430563.png)

![3-Imidazo[1,5-a]pyridin-3-ylpropanoic acid](/img/structure/B2430567.png)

![4-(trifluoromethoxy)-N-(3-{[4-(trifluoromethoxy)phenyl]imino}prop-1-en-1-yl)aniline hydrochloride](/img/structure/B2430569.png)

![4-Hydroxy-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carboxylic acid](/img/structure/B2430576.png)

![[3-(2,5-Difluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride](/img/structure/B2430577.png)